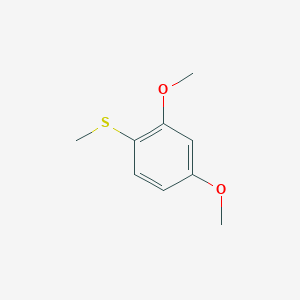

2,4-Dimethoxyphenyl methyl sulfide

Description

Properties

IUPAC Name |

2,4-dimethoxy-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-10-7-4-5-9(12-3)8(6-7)11-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVGVVWIPCWPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494982 | |

| Record name | 2,4-Dimethoxy-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5633-61-4 | |

| Record name | 2,4-Dimethoxy-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Chemical Transformations of 2,4 Dimethoxyphenyl Methyl Sulfide

Synthesis of 2,4-Dimethoxyphenyl Methyl Sulfide (B99878) and Structurally Related Analogs

The construction of the aryl methyl sulfide linkage in 2,4-dimethoxyphenyl methyl sulfide and its analogs can be achieved through various synthetic methodologies. These approaches range from direct coupling reactions to the derivatization of pre-functionalized aromatic precursors.

Direct Synthetic Approaches to Aryl Methyl Sulfides

Direct methods for the synthesis of aryl methyl sulfides often involve the coupling of an aryl halide with a methylthiolating agent. Transition metal catalysis, particularly with palladium and copper, has proven effective for this transformation. For instance, palladium-catalyzed cross-coupling reactions of aryl halides with thiols are a general and widely used method. organic-chemistry.orgnih.gov Copper-catalyzed couplings of aryl iodides with dimethyl disulfide in water also provide an efficient route to aryl methyl sulfides, tolerating a range of functional groups. organic-chemistry.org

More recently, metal-free approaches have been developed. An efficient coupling of arylboronic acids with dimethyl disulfide under metal-free conditions yields aryl methyl sulfides. organic-chemistry.org Another strategy involves the use of arylsulfonyl chlorides as the sulfur source in the presence of a reducing agent and a methyl source, such as dimethyl carbonate, which can also serve as the solvent. researchgate.net This method offers good functional group tolerance and moderate to excellent yields. researchgate.net Additionally, a simple synthesis of aryl methyl sulfides using peroxides in neutral, metal-free conditions has been reported, which tolerates various functional groups. nih.gov

Visible light photoredox catalysis has also emerged as a powerful tool for the synthesis of aryl sulfides. This method allows for the reaction of electron-rich arenes with aryl and alkyl disulfides at room temperature, avoiding the need for prefunctionalized arenes. beilstein-journals.org

Table 1: Selected Direct Synthetic Approaches to Aryl Methyl Sulfides

| Catalyst/Reagent System | Substrates | Key Features |

| Palladium/CyPF-t-Bu | Aryl halides/sulfonates and thiols | High turnover numbers and functional group tolerance. organic-chemistry.org |

| Copper(I) iodide | Aryl iodides and dimethyl disulfide | Reaction proceeds in water. organic-chemistry.org |

| Metal-free | Arylboronic acids and dimethyl disulfide | Avoids transition metal catalysts. organic-chemistry.org |

| Tin/Triphenylphosphine | Arylsulfonyl chlorides and dimethyl carbonate | Dimethyl carbonate acts as both solvent and methyl source. researchgate.net |

| Peroxides | Diaryl disulfides | Metal-free and neutral conditions. nih.govmdpi.com |

| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | Electron-rich arenes and disulfides | Visible light photoredox catalysis. beilstein-journals.org |

| Copper(I) iodide/DABCO | Aryl/heteroaryl halides and DMSO | DMSO serves as the methylthiolating agent. researchgate.net |

Derivatization Strategies from 2,4-Dimethoxy-substituted Precursors

An alternative to direct aryl-sulfur bond formation is the derivatization of a pre-existing 2,4-dimethoxyphenyl scaffold. These strategies often involve the introduction of a sulfur-containing functional group onto the aromatic ring. One common precursor is 2,4-dimethoxyphenol, which can be converted to the corresponding triflate. This triflate can then undergo a nickel-catalyzed cross-coupling reaction with alkyl thiols to furnish the desired aryl methyl sulfide. organic-chemistry.org

Another approach starts with 4,6-dichloro-2-methylthiopyrimidine. A nucleophilic substitution with sodium methoxide (B1231860) can yield 4,6-dimethoxy-2-methylthiopyrimidine. researchgate.net While this example leads to a pyrimidine (B1678525) core, the principle of nucleophilic aromatic substitution on a suitably activated dimethoxy-substituted ring system is a viable strategy.

Development of Synthetic Routes for Sulfur-containing Analogues with Dimethoxyphenyl Moieties

The synthesis of sulfur-containing analogs bearing the dimethoxyphenyl moiety extends beyond simple methyl sulfides. For example, the synthesis of 2,6-dimethoxyphenyl methyl selenide (B1212193) and telluride has been reported, highlighting the ability to introduce other chalcogens onto the dimethoxyphenyl ring. rsc.org

Furthermore, nickel-catalyzed cross-coupling reactions have been developed to create biaryl compounds from aryl methyl sulfides, including those with dimethoxy substitution patterns. acs.orgacs.org These reactions demonstrate the utility of aryl methyl sulfides as building blocks for more complex structures. The synthesis of various sulfur-containing heterocycles can also be achieved through oxidative carbon-hydrogen bond functionalization of vinyl sulfides, which can be designed to incorporate a dimethoxyphenyl group. nih.gov

Reactivity of this compound and its Derived Species

The sulfur atom in this compound is the primary center of reactivity, undergoing reactions such as alkylation to form onium salts and oxidation to sulfoxides and sulfones.

Methyl Abstraction and Onium Salt Formation in Dimethoxyphenyl Methyl Sulfides

The lone pair of electrons on the sulfur atom of this compound allows it to act as a nucleophile and react with alkylating agents. A common methylating agent is dimethyl sulfate (B86663), which readily reacts with sulfides to form sulfonium (B1226848) salts. wikipedia.org

Specifically, research has been conducted on the reactivity of 2,6-dimethoxyphenyl methyl sulfide with its corresponding onium salts. rsc.org These studies have investigated the rates and equilibrium constants for methyl abstraction from sulfonium salts, demonstrating the dynamic nature of these species. rsc.org The formation of trialkylsulfonium salts from dialkyl sulfides can be achieved using methyl triflate, and these salts can then participate in nickel-catalyzed cross-coupling reactions. kyoto-u.ac.jp Onium salts, in general, are valuable as photoacid generators in various applications. google.com

Oxidative Transformations to Corresponding Sulfoxides and Sulfones

The oxidation of aryl methyl sulfides to the corresponding sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. wikipedia.org

Sulfoxide (B87167) Formation: Selective oxidation to the sulfoxide requires careful control of the oxidant and reaction conditions to prevent over-oxidation to the sulfone. wikipedia.orgorganic-chemistry.org A variety of reagents have been employed for this purpose, including hydrogen peroxide catalyzed by various metal complexes or organocatalysts. organic-chemistry.orgnih.gov For instance, a Zr-containing polyoxometalate grafted on graphene oxide has been shown to be an efficient heterogeneous catalyst for the oxidation of sulfides to sulfoxides using hydrogen peroxide under solvent-free conditions. nih.gov Hypervalent iodine reagents, such as iodosobenzene, in the presence of a surfactant in water, also provide a facile method for this transformation. arkat-usa.org The oxidation of sulfides bearing electron-donating groups, such as the methoxy (B1213986) groups in this compound, is generally faster due to the increased nucleophilicity of the sulfur atom. ysu.am

Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents, yields the corresponding sulfone. jchemrev.comorganic-chemistry.org Reagents like excess hydrogen peroxide, often in the presence of a catalyst like niobium carbide, can drive the reaction to the sulfone stage. organic-chemistry.org The oxidation of a sulfide with m-chloroperbenzoic acid (MCPBA) is another common method to produce sulfones. prepchem.com The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine has been achieved by the oxidation of the corresponding methylthio-pyrimidine with hydrogen peroxide in the presence of sodium tungstate (B81510) dihydrate. researchgate.net

Table 2: Oxidation Products of this compound

| Product | Functional Group | Common Oxidizing Agents |

| 2,4-Dimethoxyphenyl methyl sulfoxide | Sulfinyl (>SO) | Hydrogen peroxide (with catalyst), Iodosobenzene, MCPBA (1 equiv.) organic-chemistry.orgnih.govarkat-usa.org |

| 2,4-Dimethoxyphenyl methyl sulfone | Sulfonyl (>SO2) | Hydrogen peroxide (excess), Niobium carbide, MCPBA (excess) organic-chemistry.orgprepchem.com |

Electrophilic and Nucleophilic Reactions at the Sulfur Center

The sulfur atom in this compound is a key center for chemical reactivity. Due to the presence of a lone pair of electrons and its position in the third row of the periodic table, the sulfur atom is highly polarizable and exhibits significant nucleophilicity, far greater than its oxygen analogue in ethers. msu.edulibretexts.org This inherent nucleophilicity dictates its reactions with a variety of electrophiles, while its transformation into higher oxidation states, such as sulfonium salts, renders it susceptible to nucleophilic attack.

Electrophilic Reactions

The most prominent electrophilic reaction involving the sulfur center of aryl sulfides is oxidation. The sulfur atom can be sequentially oxidized, first to a sulfoxide and subsequently to a sulfone. libretexts.org This transformation is typically achieved using common oxidizing agents like hydrogen peroxide or peracids. For this compound, this proceeds as follows:

Oxidation to Sulfoxide: Treatment with one equivalent of an oxidizing agent converts the sulfide to 2,4-Dimethoxyphenyl methyl sulfoxide. The resulting sulfoxide is a chiral molecule, as the sulfur atom becomes a stereocenter with four different substituents (the 2,4-dimethoxyphenyl group, the methyl group, the oxygen atom, and a lone pair of electrons). libretexts.org

Oxidation to Sulfone: The use of a stronger oxidizing agent or excess oxidant will further oxidize the sulfoxide to the corresponding 2,4-Dimethoxyphenyl methyl sulfone. In the sulfone, the sulfur atom is no longer chiral.

Another characteristic reaction is alkylation, where the nucleophilic sulfur attacks an alkyl halide, leading to the formation of a ternary sulfonium salt. libretexts.org This reaction is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts.

Nucleophilic Reactions

While the sulfide itself is not typically subject to direct nucleophilic attack at the sulfur, its derivatives are. Once converted to an electrophilic species like a sulfonium salt, the sulfur center or adjacent carbons become targets for nucleophiles. For instance, the S-methyl group of a dimethylaryl sulfonium salt can be abstracted by a nucleophile in an SN2-type reaction. libretexts.org

Furthermore, activated sulfoxides can participate in reactions where a nucleophile attacks the sulfur atom directly. In what is known as an "interrupted Pummerer reaction," an activated sulfoxide is attacked at the sulfur center by a nucleophile, which is distinct from the classical Pummerer reaction where deprotonation occurs at the α-carbon. nih.govacs.org

Below is a table summarizing these potential transformations at the sulfur center.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | H₂O₂ (1 eq.) | 2,4-Dimethoxyphenyl methyl sulfoxide | Electrophilic (Oxidation) |

| This compound | H₂O₂ (>2 eq.) | 2,4-Dimethoxyphenyl methyl sulfone | Electrophilic (Oxidation) |

| This compound | Methyl Iodide (CH₃I) | (2,4-Dimethoxyphenyl)dimethylsulfonium iodide | Electrophilic (Alkylation) |

| (2,4-Dimethoxyphenyl)dimethylsulfonium salt | Nucleophile (e.g., Cl⁻) | This compound | Nucleophilic Substitution |

Chemo-enzymatic and Biocatalytic Syntheses of Chiral Sulfur Compounds

The synthesis of enantiomerically pure chiral sulfoxides is of significant interest in medicinal and synthetic chemistry, as they serve as valuable chiral building blocks. nih.govfrontiersin.org Biocatalysis has emerged as a powerful and environmentally benign strategy to achieve high enantioselectivity in the synthesis of these compounds, often under mild reaction conditions. frontiersin.orgnih.gov For a prochiral substrate like this compound, biocatalytic methods offer a direct route to the corresponding chiral sulfoxide.

Two primary biocatalytic approaches are employed:

Asymmetric Oxidation of Sulfides: This is the most common method, where an oxidative enzyme selectively transfers an oxygen atom to one of the two lone pairs on the prochiral sulfur atom. frontiersin.orgacsgcipr.org Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and peroxidases are frequently used for this transformation, producing chiral sulfoxides with high enantiomeric excess (ee). acsgcipr.org For BVMOs, molecular oxygen often serves as the terminal oxidant, making it a green synthetic pathway. acsgcipr.org

Kinetic Resolution of Racemic Sulfoxides: This approach involves the selective transformation of one enantiomer from a racemic mixture of the sulfoxide, leaving the other enantiomer enriched. nih.govfrontiersin.org A notable example is the use of sulfoxide reductases, such as methionine sulfoxide reductases (MsrA and MsrB), which selectively reduce one sulfoxide enantiomer back to the sulfide. nih.govalmacgroup.com For instance, MsrA enzymes typically reduce (S)-sulfoxides, allowing for the isolation of the (R)-enantiomer, while MsrB enzymes can provide access to (S)-sulfoxides. frontiersin.orgalmacgroup.com

While specific studies on the biocatalytic transformation of this compound are not extensively documented, the reactivity of analogous aryl alkyl sulfides is well-established. The data in the following table illustrates the effectiveness of various enzymes in catalyzing the asymmetric oxidation of similar substrates, suggesting the high potential for applying these methods to produce chiral 2,4-Dimethoxyphenyl methyl sulfoxide.

| Enzyme | Substrate | Product Configuration | ee (%) | Conversion (%) |

| Baeyer-Villiger Monooxygenase (BVMO) | Thioanisole | (R)-Methyl phenyl sulfoxide | >99 | >99 |

| P450 Monooxygenase | Thioanisole | (R)-Methyl phenyl sulfoxide | 95 | - |

| Cyclohexanone Monooxygenase | p-Tolyl methyl sulfide | (R)-p-Tolyl methyl sulfoxide | >99 | >99 |

| Methionine Sulfoxide Reductase B (akMsrB) | rac-Alkyl aryl sulfoxides | (S)-Alkyl aryl sulfoxides | >90 | - |

This table presents data for analogous substrates to demonstrate the general applicability of biocatalytic methods for the synthesis of chiral aryl methyl sulfoxides.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethoxyphenyl Methyl Sulfide

Theoretical and Experimental Vibrational Spectroscopy (e.g., FT-IR)

The FT-IR spectrum of 2,4-Dimethoxyphenyl methyl sulfide (B99878) is expected to be dominated by several key vibrational modes. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. scielo.org.za The presence of two methoxy (B1213986) groups will give rise to characteristic C-H stretching vibrations of the methyl groups, usually observed between 2950 and 2850 cm⁻¹. Furthermore, the C-O stretching vibrations of the aryl ether linkages are expected to produce strong and distinct bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching).

The C-S stretching vibration is generally weak and appears in the range of 700-600 cm⁻¹. The S-CH₃ group will also exhibit characteristic bending and rocking vibrations. For instance, in methyl phenyl sulfide, medium to weak S-CH₃ rocking vibration bands are observed around 1080-1090 cm⁻¹. researchgate.net The substitution pattern on the benzene (B151609) ring will also influence the positions of the C-H out-of-plane bending vibrations, which are indicative of the 1,2,4-trisubstitution pattern and typically appear in the 900-800 cm⁻¹ region.

A theoretical analysis using Density Functional Theory (DFT) calculations could provide a more precise prediction of the vibrational frequencies and their intensities, aiding in the interpretation of any future experimental spectra. nih.govscielo.org.za

Table 1: Predicted FT-IR Vibrational Frequencies for 2,4-Dimethoxyphenyl Methyl Sulfide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100-3000 | |

| Aliphatic C-H Stretch (O-CH₃, S-CH₃) | 2950-2850 | |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Strong intensity |

| Symmetric C-O-C Stretch (Aryl Ether) | ~1040 | Strong intensity |

| S-CH₃ Rocking | 1090-1080 | Medium to weak intensity |

| C-S Stretch | 700-600 | Weak intensity |

| C-H Out-of-Plane Bending | 900-800 | Indicative of 1,2,4-trisubstitution |

Electronic Absorption Spectroscopy (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. The presence of the two electron-donating methoxy groups and the methylthio group will influence the position and intensity of these absorption maxima (λmax).

In general, aromatic sulfides exhibit absorption bands in the UV region. For instance, simple aromatic sulfides show absorptions around 250-280 nm. biointerfaceresearch.com The introduction of auxochromic groups like methoxy groups typically leads to a bathochromic (red) shift of the λmax and an increase in the molar absorptivity (ε). This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atoms interacting with the aromatic π-system.

For this compound, one would anticipate at least two main absorption bands corresponding to the primary (E2-band) and secondary (B-band) benzenoid transitions. The presence of the sulfur atom with its lone pairs can also contribute to n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* absorptions.

A study of various substituted thiophene (B33073) dyes showed that the absorption maximum is sensitive to both the substituents and the solvent polarity. biointerfaceresearch.com Similarly, the UV-Vis spectrum of this compound would likely exhibit solvatochromism, with changes in λmax upon varying the solvent. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and provide a more detailed interpretation of the experimental spectrum. physchemres.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax Range (nm) | Notes |

| π → π* (E2-band) | 220-250 | High molar absorptivity |

| π → π* (B-band) | 270-300 | Lower molar absorptivity, fine structure may be present |

| n → π* | ~300-340 | Weak and often obscured |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylthio protons. The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C5, being ortho to both a methoxy and a methylthio group, will have a different chemical shift compared to the protons at C3 and C6. The proton at C6 will likely appear as a doublet, coupled to the proton at C5. The proton at C3 will also be a doublet, coupled to the proton at C5. The proton at C5 will appear as a doublet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts of the aromatic carbons will be significantly influenced by the substituents. The carbons bearing the methoxy groups (C2 and C4) will be shifted downfield to around δ 150-160 ppm. The carbon attached to the sulfur atom (C1) will also be downfield, but its exact shift will depend on the electronic effects of the methoxy groups. The remaining aromatic carbons (C3, C5, C6) will appear in the typical aromatic region of δ 110-130 ppm. The carbons of the two methoxy groups will resonate around δ 55-56 ppm, while the methylthio carbon will be found at a higher field, typically around δ 15-20 ppm. mdpi.comresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5-7.5 (m) | 110-160 |

| OCH₃ (C2) | ~3.8-3.9 (s, 3H) | ~56 |

| OCH₃ (C4) | ~3.7-3.8 (s, 3H) | ~55 |

| SCH₃ | ~2.4-2.5 (s, 3H) | ~15-20 |

X-ray Diffraction Studies of Related Dimethoxyphenyl Sulfides and Analogues

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure of this compound has not been reported, analysis of related structures provides valuable insights into its likely molecular geometry and packing.

Studies on substituted phenyl sulfides and sulfoxides reveal important conformational features. For instance, the crystal structure of methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate shows a distorted tetrahedral geometry around the sulfur atom in the sulfonyl group. nih.gov In the crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine, the conformation of the thiomethyl group was observed to differ by approximately 180° between two independent molecules in the asymmetric unit, indicating conformational flexibility. nih.gov

For this compound, the dihedral angle between the plane of the phenyl ring and the C-S-C plane is a key conformational parameter. In many aryl methyl sulfides, this angle is non-zero, indicating a non-planar conformation. The presence of the ortho-methoxy group is likely to induce some steric hindrance, influencing the orientation of the methylthio group relative to the aromatic ring. Intermolecular interactions such as C-H···O and C-H···π interactions are also expected to play a significant role in the crystal packing. nih.gov

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound primarily arises from the rotation around the C(aryl)-S and S-C(methyl) bonds, as well as the C(aryl)-O bonds of the methoxy groups. The orientation of the methylthio group with respect to the aromatic ring is of particular interest.

Theoretical studies on methyl phenyl sulfide have shown a very low barrier to rotation around the C-S bond, suggesting that the molecule is quite flexible. physchemres.org However, the presence of the ortho-methoxy group in this compound is expected to introduce a significant steric barrier, leading to a more defined set of preferred conformations. The most stable conformer would likely be one that minimizes the steric repulsion between the methylthio group and the ortho-methoxy group.

Computational Chemistry and Theoretical Investigations of 2,4 Dimethoxyphenyl Methyl Sulfide

Quantum Chemical Calculations of Molecular and Electronic Structure

Theoretical investigations into the molecular and electronic structure of 2,4-Dimethoxyphenyl methyl sulfide (B99878) have been performed using various quantum chemical methods. These computational approaches offer a detailed understanding of the molecule's geometry, orbital energies, electrostatic potential, and bonding characteristics.

Density Functional Theory (DFT) stands as a powerful tool in quantum chemistry for the optimization of molecular geometries. For 2,4-Dimethoxyphenyl methyl sulfide, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable conformation of the molecule. This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the equilibrium geometry. The optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. For instance, the orientation of the methyl sulfide group relative to the dimethoxyphenyl ring is a key structural parameter determined through these calculations.

| Parameter | Optimized Value |

| C-S Bond Length (Aryl-S) | Data not available |

| C-S Bond Length (Methyl-S) | Data not available |

| C-O Bond Length (C2-O) | Data not available |

| C-O Bond Length (C4-O) | Data not available |

| C-S-C Bond Angle (°) | Data not available |

| C-C-S-C Dihedral Angle (°) | Data not available |

| This table is intended to display representative data from DFT calculations. Specific values for this compound are not currently available in the public domain. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring and the sulfur atom, while the LUMO would be distributed over the aromatic system.

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

| This table is intended to display representative data from FMO analysis. Specific values for this compound are not currently available in the public domain. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing electron-deficient regions (positive potential), which are prone to nucleophilic attack. In this compound, the oxygen atoms of the methoxy (B1213986) groups and the sulfur atom are expected to be regions of negative potential, while the hydrogen atoms of the methyl groups and the aromatic ring are likely to exhibit positive potential.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical calculations can provide valuable information about its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental IR and Raman bands. Similarly, the theoretical calculation of NMR chemical shifts (1H and 13C) can assist in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule.

Analysis of Thermodynamic Properties and Molecular Stability

Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule at different temperatures. Properties such as enthalpy, entropy, and Gibbs free energy can be calculated based on the vibrational frequencies and other molecular parameters obtained from DFT calculations. These thermodynamic parameters are essential for understanding the stability of the molecule and its behavior in chemical reactions. For this compound, these calculations can provide insights into its thermal stability and potential reaction pathways.

| Thermodynamic Property | Value at 298.15 K |

| Enthalpy (kcal/mol) | Data not available |

| Entropy (cal/mol·K) | Data not available |

| Gibbs Free Energy (kcal/mol) | Data not available |

| This table is intended to display representative data from thermodynamic analysis. Specific values for this compound are not currently available in the public domain. |

Exploration of Non-Linear Optical (NLO) Properties of Related Compounds

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules have become a significant area of computational chemistry, driven by the potential applications of these materials in optoelectronics, optical data storage, and optical switching. nih.gov Organic NLO materials often feature a π-conjugated system flanked by electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT) upon excitation, a key determinant of NLO response. nih.govnih.gov The efficiency of this process is related to the first hyperpolarizability (β), a molecular-level measure of the second-order NLO response. nih.gov

While direct computational studies on the NLO properties of this compound are not extensively documented, its structural motifs—a substituted benzene (B151609) ring with strong electron-donating methoxy (OCH₃) groups and a methyl sulfide (SCH₃) group—are common in molecules investigated for NLO applications. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nih.govacs.org

Computational approaches like DFT, often using functionals such as CAM-B3LYP or M06 with basis sets like 6-31G(d,p) or cc-pVDZ, are used to model these properties. nih.govacs.org The calculations can predict the components of the hyperpolarizability tensor and the total hyperpolarizability (β_total), providing insight into the molecule's potential as an NLO material. nih.gov Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. A smaller HOMO-LUMO energy gap is often correlated with higher polarizability and a larger NLO response. nih.gov

The following table presents representative theoretical NLO data for related aromatic compounds, illustrating the impact of substitution on these properties.

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (β_total) (esu) |

| DTS(FBTTh₂)₂R1 (Reference) | M06/6-31G(d,p) | 2.58 | 2.910 x 10⁻²² | 1.15 x 10⁻²⁷ |

| MSTD7 (Modified Derivative) | M06/6-31G(d,p) | 5.09 | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ |

This table is illustrative and based on findings for complex non-fullerene acceptor compounds to show the effect of molecular modification on NLO properties as explored through computational methods. nih.govacs.org

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions at the atomic level. nih.govfrontiersin.org For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and the nature of its intermolecular interactions in various environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each atom over time. researchgate.net

The conformational landscape of this compound is influenced by the rotation around the C-O bonds of the methoxy groups and the C-S bond of the methyl sulfide group. MD simulations can explore this landscape, identifying the most stable conformers and the energy barriers between them. The simulations rely on force fields, such as AMBER or CHARMM, which define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. frontiersin.orgtandfonline.com

Modeling intermolecular interactions is crucial for understanding the condensed-phase properties of the compound. These interactions are primarily non-covalent and include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds (e.g., C-H···O or C-H···S). tandfonline.comresearchgate.net Computational techniques derived from DFT, such as Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis, are used to visualize and quantify these weak interactions. researchgate.netcuny.edu

Hirshfeld Surface Analysis : This method maps the electron density to define molecular surfaces and can generate 2D "fingerprint plots" that summarize the types and relative significance of different intermolecular contacts. For this compound, this analysis would likely reveal significant contributions from H···H, C···H, O···H, and S···H contacts, quantifying the packing forces in a crystalline state. tandfonline.comresearchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution around a molecule, identifying electrophilic (positive) and nucleophilic (negative) regions. This is useful for predicting how molecules will interact, with the negative potential regions around the oxygen and sulfur atoms being likely sites for interaction with electron-deficient atoms in neighboring molecules. acs.org

Molecular Dynamics in Solution : Simulating this compound in a solvent box (e.g., water or an organic solvent) can reveal information about its solvation shell, diffusion characteristics, and how its conformation changes in response to the solvent environment. researchgate.net For example, simulations of the related molecule anisole in polyethylene have shown that the solute molecule jumps between sorption sites, losing its orientational memory over time. researchgate.net

These computational methods provide a detailed picture of the molecule's dynamic behavior and interaction patterns, complementing experimental data and aiding in the prediction of its material properties. nih.govacs.org

Biological Activity and Molecular Mechanisms of 2,4 Dimethoxyphenyl Methyl Sulfide and Analogues

Antiproliferative and Anticancer Research

The potential of 2,4-dimethoxyphenyl methyl sulfide (B99878) and its analogues to combat cancer has been a significant area of investigation. Studies have explored their effects on various cancer cell lines and the molecular pathways they influence to inhibit cell growth and induce programmed cell death.

In Vitro Studies in Cancer Cell Lines (e.g., HepG2, MCF-7, A549)

The cytotoxic activity of analogues of 2,4-dimethoxyphenyl methyl sulfide has been evaluated against several human cancer cell lines. For instance, novel heterocyclic hybrids of 4-aza-podophyllotoxin, which share some structural similarities, have demonstrated moderate to high cytotoxicity against KB, HepG2, A549, and MCF-7 cell lines. nih.gov One particularly potent compound, containing a 2-methoxypyridin-4-yl group, showed selective cytotoxicity against KB, A549, and HepG2 cells with IC50 values ranging from 0.23 to 0.27 μM, making it significantly more potent than the reference drug ellipticine. nih.gov Furthermore, other related compounds displayed high cytotoxic selectivity for A549 and HepG2 cancer cell lines while exhibiting low toxicity to normal Hek-293 cells. nih.gov

In a separate study, a diarylpentanoid analogue, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13), which is structurally related to curcumin (B1669340), exhibited a greater inhibitory effect on non-small cell lung cancer (NSCLC) cell lines NCI-H520 (squamous cell carcinoma) and NCI-H23 (adenocarcinoma) compared to curcumin itself. monash.edu

Interactive Table: Cytotoxic Activity of Selected Analogues

| Compound/Analogue | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-aza-podophyllotoxin hybrid (with 2-methoxypyridin-4-yl) | KB, A549, HepG2 | 0.23 - 0.27 | nih.gov |

| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13) | NCI-H520, NCI-H23 | Not specified | monash.edu |

Investigation of Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

Research into the molecular mechanisms reveals that these compounds can induce antiproliferative effects and apoptosis through various pathways. The diarylpentanoid MS13, for example, was found to induce anti-proliferative activity in a dose- and time-dependent manner in NSCLC cells. monash.edu Morphological analysis confirmed that a significant number of cells treated with MS13 underwent apoptosis. monash.edu This was further supported by a significant increase in caspase-3 activity and a decrease in the anti-apoptotic protein Bcl-2 concentration in the treated cells. monash.edu

Gene expression analysis of MS13-treated NSCLC cells identified numerous differentially expressed genes primarily associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways. monash.edu Specifically, in NCI-H520 cells, key modulated genes included DUSP4, CDKN1A, and GADD45G, while in NCI-H23 cells, HGF, MET, and COL5A2 were notably affected. monash.edu The modulation of these genes suggests a multi-targeted approach by which these compounds inhibit cancer cell growth.

Furthermore, general mechanisms of apoptosis induction by phytochemicals often involve the downregulation of proteins like Bcl-2 and the upregulation of pro-apoptotic proteins. nih.gov Some phytochemicals can also arrest the cell cycle and inhibit metastasis by affecting the expression of factors like PCNA, Rb, CDK4, and CD44. nih.gov

Antimicrobial and Anti-inflammatory Properties

Beyond their anticancer potential, analogues of this compound have been explored for their ability to combat microbial infections and modulate inflammatory responses.

Evaluation of Antibacterial and Antifungal Activities of Related Compounds

A variety of heterocyclic compounds containing moieties structurally related to this compound have demonstrated significant antimicrobial properties. For instance, a series of Schiff bases containing a 2,4-disubstituted thiazole (B1198619) ring showed moderate to good antibacterial activity and good to excellent antifungal activity. nih.gov Specifically, compounds 4a, 4n, 4z, 5a, 5b, 6a, and 6b were highly effective against fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 25 µg/mL. nih.gov

Similarly, pyrazole (B372694) derivatives have been synthesized and screened for their antimicrobial effects. nih.gov Compound 3 in one study was found to be exceedingly active against the gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), while compound 4 was highly active against the gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Compound 2 from the same series showed high antifungal activity against Aspergillus niger (MIC: 1 μg/mL). nih.gov

Other research has highlighted the antifungal potential of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives, with some compounds inhibiting mycelial growth of various fungi at EC50 values between 2.9 and 93.3 µg/mL. researchgate.net

Interactive Table: Antimicrobial Activity of Selected Analogues

| Compound Class | Microorganism | Activity (MIC/EC50) | Reference |

| Thiazole Schiff Bases | Candida albicans, Cryptococcus neoformans, Aspergillus flavus | 6.25-25 µg/mL | nih.gov |

| Pyrazole Derivatives | Escherichia coli | 0.25 µg/mL | nih.gov |

| Pyrazole Derivatives | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

| Pyrazole Derivatives | Aspergillus niger | 1 µg/mL | nih.gov |

| 1,3,4-Oxadiazole Derivatives | Various fungi | 2.9-93.3 µg/mL | researchgate.net |

Modulation of Inflammatory Pathways

Analogues of this compound have also been shown to modulate key inflammatory pathways. Chalcone analogues, for example, have been identified as anti-inflammatory agents through their regulation of NF-κB and JNK activation. nih.gov These compounds were found to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophage cell lines. nih.gov The most promising compounds also demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as PGE2 release. nih.gov

Furthermore, enone-based derivatives have been developed to inhibit neutrophil-mediated inflammation by suppressing the production of superoxide (B77818) anions and elastase release triggered by fMLF. nih.gov The mechanism of action for the most potent of these analogues was found to involve the inhibition of MAPKs and/or Akt signaling pathways. nih.gov The methylation of certain phenolic compounds has also been shown to enhance their anti-inflammatory effects by improving their ability to inhibit the expression of inflammatory mediators like IL-1β, IL-6, and COX-2. mdpi.com

Enzyme and Receptor Interaction Studies

The biological activities of this compound and its analogues are intrinsically linked to their interactions with specific enzymes and cellular receptors. For instance, dimethyl sulfide (DMS) itself has been shown to interact with methionine sulfoxide (B87167) reductase A (MsrA), an important endogenous antioxidant enzyme. nih.govresearchgate.net MsrA can bind to DMS and enhance its antioxidant capacity, thereby protecting against oxidative stress. nih.govresearchgate.net

In the context of antibacterial action, some 2,4-diaminopyrimidine (B92962) derivatives are believed to target dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway necessary for DNA synthesis. nih.gov

Regarding receptor interactions, studies on structurally related 2,5-dimethoxyphenethylamines have shown that these compounds can bind to serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. frontiersin.org The affinity for these receptors can be influenced by the nature of the substituents on the phenyl ring. frontiersin.org While direct receptor interaction studies for this compound are not extensively detailed in the provided context, the activity of its analogues suggests that interactions with key signaling receptors are a likely mechanism of action.

Monoamine Oxidase (MAO) Inhibition Potential

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. researchgate.net The enzyme exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. researchgate.net Inhibition of these enzymes is a well-established strategy for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net

Analogues featuring the dimethoxy-phenyl structure have been investigated for their MAO inhibitory potential. A notable example is 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) , which has demonstrated significant and selective inhibitory activity against MAO-A. nih.govsigmaaldrich.com Research has shown that 2-DMPI is a reversible and mixed-type inhibitor of MAO-A. nih.govsigmaaldrich.com Its inhibitory constants (Kᵢ) reveal a clear preference for the MAO-A isoform, with a selectivity of approximately 30-fold over MAO-B. nih.govsigmaaldrich.com This selective inhibition of MAO-A leads to an increase in serotonin levels, which is believed to contribute to its potential antidepressant effects. nih.gov

Table 1: MAO Inhibition Profile of Analogue 2-DMPI

| Compound | Target | Kᵢ (μM) | Selectivity (MAO-B/MAO-A) | Inhibition Type |

|---|---|---|---|---|

| 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) | MAO-A | 1.53 | ~30-fold | Reversible, Mixed |

| MAO-B | 46.67 |

Data sourced from studies on the MAO inhibitory properties of 2-DMPI. nih.govsigmaaldrich.com

Serotonin Receptor (e.g., 5-HT2A, 5-HT2C) Agonism

The dimethoxyphenyl scaffold is a cornerstone of many potent serotonin 5-HT₂ receptor agonists. The 5-HT₂ family of receptors, particularly the 5-HT₂ₐ and 5-HT₂c subtypes, are G protein-coupled receptors that play crucial roles in regulating mood, perception, and cognition. nih.govnih.gov Agonist activity at the 5-HT₂ₐ receptor is a primary mechanism for the effects of classical psychedelic compounds. nih.govdovepress.com

Numerous analogues, such as the 2,5-dimethoxyphenethylamine ("2C-X") and dimethoxyamphetamine ("DOX") series, exhibit high affinity and functional agonism at both 5-HT₂ₐ and 5-HT₂c receptors. nih.govnih.gov For example, 2,5-dimethoxy-4-iodoamphetamine (DOI) is a potent agonist at these receptors and is widely used as a research tool to study the 5-HT₂ system. nih.govnih.govnih.gov Similarly, compounds like 2,4,5-trimethoxyamphetamine (TMA-2) are recognized for their potent interaction with these receptors. nih.gov The binding and activation at these receptors are influenced by the specific substitution pattern on the phenyl ring. nih.gov

Table 2: Serotonin Receptor Activity of Selected Dimethoxyphenyl Analogues

| Compound | Target | Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|---|

| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | 5-HT₂ₐ | 0.8 - 3.9 | Full Agonist |

| 5-HT₂c | 2.4 - 9.8 | Full Agonist | |

| 2,4,5-Trimethoxyamphetamine (TMA-2) | 5-HT₂ₐ | 100 | Agonist |

| 5-HT₂c | 40 | Agonist | |

| 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) | 5-HT₂ₐ | 4.9 | Partial Agonist |

| 5-HT₂c | 8.9 | Partial Agonist |

Data represents a compilation from various receptor binding and functional studies.

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Based on a review of available scientific literature, there is currently no published research describing the activity of this compound or its close structural analogues as inhibitors of Phosphoinositide 3-Kinase Delta (PI3Kδ). Existing research on PI3Kδ inhibitors focuses on distinct and structurally complex chemical scaffolds. nih.gov

Structure-Activity Relationship (SAR) Studies

Elucidation of Structural Determinants for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies of dimethoxyphenyl analogues have provided critical insights into the structural features required for potent and selective biological activity.

For MAO inhibition , the substitution pattern on the phenyl ring is a key determinant of both potency and selectivity between the MAO-A and MAO-B isoforms. The development of selective inhibitors often involves modifying the core scaffold to optimize interactions within the distinct active sites of the two enzymes. nih.govresearchgate.net For instance, in pyridazinobenzylpiperidine derivatives, the position and nature of substituents on the phenyl ring dramatically influence MAO-B inhibitory potency and selectivity. A chloro group at the 3-position was found to be optimal for MAO-B inhibition in that particular series.

For serotonin receptor agonism , SAR is well-defined. The presence of methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring is a common feature of high-affinity 5-HT₂ₐ/₂c agonists. The substituent at the 4-position is a critical modulator of potency. nih.gov Generally, increasing the lipophilicity of the 4-position substituent enhances agonist potency at 5-HT₂ receptors. For example, replacing a 4-bromo substituent with a trifluoromethyl group in a series of 2,5-dimethoxyphenylpiperidines resulted in a ~20-fold increase in agonist potency at the 5-HT₂ₐ receptor. Furthermore, modifications to the ethylamine (B1201723) side chain, such as N-benzylation, can dramatically increase affinity and potency. nih.gov

Computational Approaches to SAR Prediction and Validation

Computational methods are invaluable tools for predicting and rationalizing the structure-activity relationships of biologically active molecules.

Molecular docking has been widely used to investigate the binding of dimethoxyphenyl analogues and other ligands to their protein targets. Docking studies on MAO inhibitors help visualize how these molecules orient themselves within the enzyme's active site, which is composed of a substrate cavity and an entrance cavity. These models can explain why certain compounds exhibit high potency and selectivity, often by identifying key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues (e.g., Tyr435 in MAO-B).

Similarly, docking studies have been performed for 5-HT₂ₐ and 5-HT₂c receptors. sigmaaldrich.comnih.gov By building homology models of these receptors, researchers can predict the binding modes of various agonists. sigmaaldrich.com These computational models help to rationalize experimental findings, such as why specific substitutions on the phenyl ring or modifications to the side chain lead to changes in binding affinity and functional activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide another layer of computational analysis. QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective agents and accelerating the drug discovery process.

Biochemical Interactions with Macromolecules and Biological Systems

The direct biochemical interactions of this compound with specific macromolecules and within broader biological systems have not been extensively detailed in publicly available scientific literature. However, by examining the activities of structurally analogous compounds containing either the 2,4-dimethoxyphenyl moiety or a methyl sulfide group, we can infer potential areas of biological interaction. Research on these related molecules provides insights into how this compound might engage with biological targets such as enzymes.

Studies on compounds with similar structural features have pointed towards interactions with enzymes that are crucial in various physiological and pathological processes. For instance, derivatives containing a dimethoxy-substituted phenyl ring have been investigated for their inhibitory effects on enzymes like dihydrofolate reductase (DHFR). nih.gov Similarly, the simple compound dimethyl sulfide has been identified as an inhibitor of tyrosinase. nih.gov

Analogues with Dimethoxyphenyl Moieties

Research into a series of substituted 2,4-diaminopyrimidines has shed light on the potential for dimethoxy-substituted phenyl groups to interact with dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. nih.gov One of the compounds in this study, featuring a 3,4-dimethoxybenzyl group, was a precursor to a series of potent inhibitors of Bacillus anthracis DHFR. nih.gov The inhibitory activity of these compounds highlights the significance of the dimethoxyphenyl structure in binding to the enzyme's active site.

In a separate line of research, novel dihydropyrimidine (B8664642) derivatives incorporating a 3,4-dimethoxybenzoyl group were synthesized and evaluated for their antitumor activity against colon cancer stem cells. nih.gov Several of these compounds demonstrated significant inhibitory effects on the side population of cancer stem cells, suggesting an interaction with molecular targets that are critical for the survival and proliferation of these cells. nih.gov

The table below summarizes the biological activity of some compounds analogous to the 2,4-dimethoxyphenyl moiety.

| Compound/Derivative Class | Biological Target/System | Observed Effect | Reference |

| Substituted 2,4-diaminopyrimidines (with dimethoxyphenyl) | Bacillus anthracis DHFR | Inhibition of enzyme activity | nih.gov |

| Dihydropyrimidines (with dimethoxybenzoyl) | Colon Cancer Stem Cells | Inhibition of side population cancer stem cells | nih.gov |

Analogues with Sulfide Moieties

The methyl sulfide group itself has been shown to interact with enzymatic systems. A notable example is the interaction of dimethyl sulfide (DMS) with tyrosinase. nih.gov A study has characterized DMS as a slow-binding inhibitor of the catecholase activity of tyrosinase. nih.gov The inhibition mechanism involves the rapid formation of an initial enzyme-inhibitor complex, which then undergoes a slower, reversible transition. nih.gov This finding suggests that the sulfide moiety in this compound could potentially interact with similar enzymatic targets.

The table below details the inhibitory action of dimethyl sulfide on tyrosinase.

| Compound | Enzyme | Type of Inhibition | Key Finding | Reference |

| Dimethyl sulfide | Tyrosinase | Slow-binding | Inhibits catecholase activity through a two-step mechanism involving a slow isomerization. | nih.gov |

While the direct molecular interactions of this compound remain to be fully elucidated, the evidence from structurally related compounds provides a foundation for future research. The dimethoxyphenyl group appears to be a viable pharmacophore for interacting with enzymes that have binding pockets accommodating such substituted aromatic rings, while the methyl sulfide group may confer inhibitory activity against enzymes like tyrosinase. Further studies, including in silico docking and direct enzymatic assays, are necessary to specifically characterize the biochemical interactions of this compound.

Environmental Fate, Metabolism, and Biotransformation of 2,4 Dimethoxyphenyl Methyl Sulfide

Microbial Degradation and Biotransformation Pathways

Microbial activity is a primary driver for the breakdown of organic compounds in the environment. The structure of 2,4-Dimethoxyphenyl methyl sulfide (B99878) suggests that it can be a substrate for various microbial metabolic pathways. The presence of methoxy (B1213986) groups on the benzene (B151609) ring has been shown to influence the biodegradability of related phenylthio acetates, often making them easier to degrade. epa.gov

Both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) environments host microbial communities capable of degrading organosulfur compounds.

Aerobic Degradation: In the presence of oxygen, microorganisms are known to efficiently degrade simple alkyl sulfides like dimethyl sulfide (DMS). nih.govnih.gov The degradation capacity under aerobic conditions can be significantly higher than under anaerobic conditions. nih.gov For an aryl methyl sulfide like 2,4-Dimethoxyphenyl methyl sulfide, aerobic degradation would likely be initiated by enzymatic oxidation of the sulfur atom or cleavage of the methyl group. The aerobic half-life of the related pesticide 2,4-D in soil is relatively short, primarily due to microbial degradation. juniperpublishers.com

Anaerobic Degradation: In the absence of oxygen, such as in deep sediments or waterlogged soils, a different consortium of microbes takes over. While degradation is possible, it is often slower. For DMS and methanethiol (B179389), anaerobic degradation is frequently linked to methanogenic archaea. nih.govnih.govnih.gov Some bacteria can also use nitrate (B79036) or nitrite (B80452) as electron acceptors instead of oxygen to metabolize alkyl sulfides. nih.gov For complex aromatic compounds like 2,4-D, persistence is notably higher under anaerobic conditions. juniperpublishers.com It is plausible that this compound would also exhibit greater persistence in anoxic environments.

While no specific strains have been identified for the degradation of this compound, numerous microorganisms are known to break down analogous sulfur compounds. These provide a strong indication of the types of enzymes and microbes that would be involved.

Key enzymes in the degradation of related sulfur compounds include:

Dimethylsulfide Monooxygenase (DMS Monooxygenase): This enzyme initiates the aerobic degradation of DMS by oxidizing it, often leading to the formation of methanethiol. epa.gov

Methanethiol Oxidase (MTO): This enzyme is crucial for the degradation of methanethiol, a likely intermediate. It converts methanethiol into products like formaldehyde (B43269) and hydrogen sulfide. nih.govbasf.comresearchgate.net

DMSP-lyase: While this enzyme specifically cleaves dimethylsulfoniopropionate (DMSP) to produce DMS, its study highlights the diverse enzymatic machinery microbes possess for cleaving carbon-sulfur bonds. nih.goviaea.org

Arylsulfatases: These enzymes are involved in the desulfation of aromatic sulfate (B86663) esters. researchgate.netnih.gov Although they act on sulfate esters rather than sulfides, their existence in bacteria like Pseudomonas aeruginosa demonstrates microbial capability to process aryl-sulfur compounds. researchgate.netnih.govacs.org

The table below summarizes microbial strains and enzymes known to be involved in the degradation of related organosulfur compounds, which are plausible candidates for the biotransformation of this compound.

Interactive Table: Potential Microbial Strains and Enzymes for Degradation| Microbial Genus | Enzyme Type | Function/Substrate | References |

|---|---|---|---|

| Hyphomicrobium | DMS Monooxygenase, Methanethiol Oxidase | Oxidation of Dimethyl Sulfide (DMS) and Methanethiol | epa.govbasf.com |

| Thiobacillus | Various sulfur-oxidizing enzymes | Degradation of alkyl sulfides | nih.gov |

| Pseudomonas | Arylsulfatase, various oxygenases | Degradation of aromatic sulfate esters and other aromatic compounds | researchgate.netnih.govnih.gov |

| Alcaligenes | DMSP-lyase | Cleavage of DMSP to DMS and acrylate | nih.gov |

| Methanosarcina | Methyltransferases (e.g., MtsA/B) | Anaerobic metabolism of DMS and methanethiol | nih.govnih.govillinois.edu |

| Rhodococcus | Oxidases | Stereoselective oxidation of prochiral sulfides to sulfoxides | researchgate.net |

The biotransformation of this compound is expected to produce several intermediate compounds before complete mineralization. Based on pathways for analogous compounds, two primary initial metabolic routes are likely:

S-Oxidation Pathway: The most common initial step in the microbial metabolism of sulfides is the oxidation of the sulfur atom. This would lead to the sequential formation of a sulfoxide (B87167) and then a sulfone. This pathway has been observed in the biotransformation of other benzimidazole (B57391) sulfides. mdpi.com

O-Demethylation or S-Demethylation: Another plausible route involves the cleavage of the methyl groups. Cleavage of the sulfur-methyl bond would yield 2,4-Dimethoxyphenol and Methanethiol (MT) . Methanethiol is a well-known intermediate in the breakdown of many organosulfur compounds and is subsequently degraded. nih.govnih.gov Alternatively, demethylation of the methoxy groups on the aromatic ring could occur.

The table below details the likely metabolic intermediates formed during the degradation of this compound.

Interactive Table: Predicted Metabolic Intermediates| Intermediate Compound | Predicted Formation Pathway | References (by analogy) |

|---|---|---|

| 2,4-Dimethoxyphenyl methyl sulfoxide | Aerobic oxidation of the sulfide group | mdpi.com |

| 2,4-Dimethoxyphenyl methyl sulfone | Further oxidation of the sulfoxide | mdpi.comnih.gov |

| Methanethiol (MT) | Cleavage of the S-CH₃ bond | nih.govnih.gov |

| Dimethyl Sulfoxide (DMSO) | Oxidation of DMS (a potential secondary product) | nih.gov |

| Dimethyl Sulfone (DMSO₂) | Further oxidation of DMSO | nih.gov |

| 2,4-Dimethoxyphenol | Cleavage of the aryl-S bond or S-demethylation followed by further reactions | nih.gov |

Environmental Cycling and Transport Processes

The movement and persistence of this compound in the environment depend on its interaction with air, water, and soil, driven by both chemical and biological forces.

Once in the atmosphere, organic compounds are subject to degradation by sunlight (photodegradation) and reaction with atmospheric oxidants.

Atmospheric Oxidation: The primary removal mechanism for most aromatic compounds in the troposphere is reaction with hydroxyl (OH) radicals. uni-wuppertal.deresearchgate.net Studies on methoxybenzenes have shown that the presence of methoxy groups activates the aromatic ring, increasing its reactivity towards OH radicals. iaea.orgresearchgate.net With two methoxy groups, this compound is expected to have a relatively short atmospheric lifetime. The sulfide moiety itself can also be a site for oxidation.

Photodegradation: In sunlit surface waters, direct photolysis can be an important fate process for some aromatic compounds. acs.org Aryl sulfonamides, for example, are known to be photolabile in water. rsc.org Heterogeneous photocatalysis, where the compound is degraded in the presence of semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) and sunlight, is another potential pathway for removal from contaminated water. researchgate.net

In aquatic systems, this compound would be subject to a combination of microbial degradation and, in the upper sunlit layers, photodegradation. Its water solubility and tendency to adsorb to soil and sediment particles (soil adsorption coefficient) would govern its distribution. juniperpublishers.com

Contribution to Global Sulfur Biogeochemical Cycles

The involvement of this compound in the global sulfur biogeochemical cycle is primarily understood through its role as a methoxylated aromatic compound, which can be microbially transformed in anaerobic environments. While direct studies quantifying the specific contribution of this compound are limited, research on analogous compounds and relevant microbial processes provides a clear pathway for its participation in sulfur cycling.

The degradation of lignin, a major component of terrestrial plant biomass, releases a variety of methoxylated aromatic compounds into the environment. These compounds can then enter anaerobic ecosystems such as freshwater and marine sediments. In these anoxic environments, specific anaerobic bacteria have been shown to utilize methoxylated aromatic compounds in a process that directly contributes to the formation of volatile sulfur compounds. au.dkru.nlresearchgate.net

Research has demonstrated that certain strains of anaerobic bacteria can mediate the transfer of methyl groups from methoxylated aromatic compounds to inorganic sulfide (H₂S). au.dk This biotransformation results in the formation of methanethiol (CH₃SH) and dimethyl sulfide ((CH₃)₂S). au.dkru.nl A generalized representation of this reaction is as follows:

2 R-O-CH₃ + H₂S → 2 R-OH + (CH₃)₂S au.dk

In this reaction, 'R' represents the aromatic residue, which for this compound would be the 4-(methylthio)-2-hydroxyphenyl group after the initial demethylation. Successive demethylation and methylation of the sulfide can occur.

Methanethiol and dimethyl sulfide are key volatile organic sulfur compounds (VOSCs) that play a significant role in the global sulfur cycle. nih.gov Once formed in anoxic sediments, these volatile compounds can be released into the atmosphere. nih.gov In the marine atmosphere, for instance, dimethyl sulfide is the most abundant biological sulfur compound and is a major precursor for the formation of sulfate aerosols. copernicus.org These aerosols can act as cloud condensation nuclei, thereby influencing cloud formation and the Earth's radiation budget.

The table below summarizes the key compounds involved in the proposed pathway for the contribution of this compound to the sulfur cycle.

| Compound Name | Role in the Biogeochemical Cycle |

| This compound | Initial methoxylated aromatic substrate |

| Hydrogen sulfide (H₂S) | Reactant for demethylation and sulfur source |

| Methanethiol (CH₃SH) | Intermediate volatile organic sulfur compound |

| Dimethyl sulfide ((CH₃)₂S) | Key volatile organic sulfur compound contributing to the atmospheric sulfur cycle |

| 4-(methylthio)-2-hydroxyphenyl group | Aromatic residue post-demethylation |

The microbial communities responsible for these transformations are diverse and include newly isolated strains of anaerobic homoacetogenic bacteria. au.dk Studies have shown that the formation of methanethiol and dimethyl sulfide from methoxylated aromatic compounds is a common process in freshwater sediments and is dependent on the availability of both the methoxylated substrate and sulfide. ru.nlresearchgate.netnih.gov The degradation of these VOSCs is then carried out by other microbial groups, including methanogenic archaea and sulfate-reducing bacteria, further cycling the sulfur within the ecosystem. nih.govnih.govresearchgate.net

In addition to anaerobic pathways, fungal biotransformation of aryl sulfides is also a relevant process. While not directly linked to the formation of volatile sulfur compounds in the same manner as the anaerobic bacterial pathway, fungi are known to oxidize the sulfur atom in aryl methyl sulfides to form sulfoxides. This represents another potential environmental fate of this compound, although its direct contribution to the global sulfur cycle through this pathway is less clear.

Analytical Methodologies for 2,4 Dimethoxyphenyl Methyl Sulfide Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of 2,4-Dimethoxyphenyl methyl sulfide (B99878), providing the necessary separation from complex sample matrices. Both gas and liquid chromatography offer powerful tools for its isolation and subsequent detection.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile sulfur compounds. For a compound like 2,4-Dimethoxyphenyl methyl sulfide, GC offers high-resolution separation. When coupled with selective detectors such as the Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), it provides excellent sensitivity and specificity.

The FPD is highly selective for sulfur- and phosphorus-containing compounds. researchgate.net It operates by burning the analyte in a hydrogen-rich flame and measuring the light emitted at a characteristic wavelength (394 nm for sulfur). emerson.com This makes it particularly useful for detecting trace levels of sulfur compounds, like this compound, in complex mixtures where other detectors might fail. ingenieria-analitica.com The Pulsed Flame Photometric Detector (PFPD) is an advancement that offers even greater sensitivity and is effective for analyzing major reduced sulfur compounds. koreascience.kr The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with FPD can further enhance the separation of sulfur compounds from complex hydrocarbon matrices. chromatographyonline.com

Mass Spectrometry (MS) coupled with GC is a powerful tool for both identification and quantification. plos.org The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for the analyte. This allows for the unambiguous identification of this compound, even in the presence of co-eluting compounds. ingenieria-analitica.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | 5% DEGS on 80/100 mesh Chromosorb WHP | cdc.gov |

| Carrier Gas | Helium | cdc.gov |

| Injection Temperature | 180 °C | cdc.gov |

| Column Temperature Program | Initial 50°C (2 min), ramp 30°C/min to 120°C | cdc.gov |

| Detector | Flame Photometric Detector (FPD) or Mass Spectrometer (MS) | ingenieria-analitica.comchromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for compounds that are non-volatile or thermally labile. ijsrtjournal.com For this compound, which possesses polarity due to the methoxy (B1213986) groups and the sulfur atom, reversed-phase HPLC (RP-HPLC) would be a common approach. rjptonline.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. ijsrtjournal.com

The separation mechanism in HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. ijsrtjournal.com For complex mixtures, gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation of components with a wide range of polarities.

In cases where the inherent UV absorbance or fluorescence of this compound is insufficient for sensitive detection, derivatization can be employed. This involves reacting the analyte with a reagent to form a product with enhanced detection characteristics. For instance, methods have been developed for other sulfur compounds or amines where derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC) precedes HPLC analysis to improve sensitivity. researchgate.net A similar strategy could potentially be developed for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil C18 (250mm x 4.6mm, 3.5µm) | rjptonline.org |

| Mobile Phase | Gradient of Water and Acetonitrile | rjptonline.org |

| Flow Rate | 1.0 mL/min | rjptonline.org |

| Column Temperature | 35 °C | rjptonline.org |

| Detector | UV Detector | rjptonline.org |

Spectrometric Techniques for Quantitative Determination

Spectrometric methods are widely used for the quantitative determination of various compounds. For sulfides, colorimetric methods based on the formation of a stable, colored complex are common. One such method is the methylene (B1212753) blue method. gov.bc.ca In this approach, the sulfide is reacted with N,N-dimethyl-p-phenylenediamine and a ferric chloride solution under acidic conditions to form methylene blue. gov.bc.ca The intensity of the resulting blue color, which is proportional to the sulfide concentration, is then measured spectrophotometrically at a wavelength of approximately 664 nm. gov.bc.ca This principle could be adapted for the quantification of this compound after a suitable sample preparation step to convert the organosulfur compound to a measurable sulfide ion.

Advanced Sample Preparation and Enrichment Strategies

The analysis of trace levels of this compound often requires a preliminary step of sample preparation and enrichment to concentrate the analyte and remove interfering matrix components.

For volatile or semi-volatile compounds in air or other gaseous matrices, collection on solid sorbent tubes is a common technique. cdc.gov The sample is drawn through a tube packed with a sorbent material like Porapak P or Tenax GC, which traps the analyte. cdc.govnih.gov The trapped compound can then be thermally desorbed directly into a GC system or eluted with a suitable solvent. cdc.gov

For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. After washing the cartridge to remove impurities, the analyte of interest is eluted with a small volume of a strong solvent, resulting in a more concentrated and cleaner sample.

Development and Validation of Novel Analytical Protocols

The development of a new analytical method for this compound requires a systematic approach to optimize all parameters, from sample preparation to final detection. researchgate.net Once a method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. psu.edu

Method validation is a continuous process that establishes confidence in the analytical data. psu.edu The validation process involves evaluating several key performance characteristics as defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netpsu.edu

| Parameter | Description | Reference |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | rjptonline.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | rjptonline.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. | rjptonline.org |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | rjptonline.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | rjptonline.org |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | rjptonline.org |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | rjptonline.org |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-Dimethoxyphenyl methyl sulfide with high purity?

- Methodological Answer : Synthesis requires precise control of temperature, pH, and solvent selection. For example:

- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are effective for maintaining solubility and reactivity of intermediates .

- Catalysts : Alkali (e.g., NaOH) facilitates nucleophilic substitution in sulfur-containing reactions, while concentrated sulfuric acid improves esterification yields .

- Temperature : Reactions are typically conducted at 50–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography or recrystallization is recommended, with monitoring via TLC or HPLC .

Table 1 : Representative Synthesis Conditions

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thioether formation | DCM | NaOH | 60 | 75–85 | |

| Esterification | MeOH | H₂SO₄ | 70 | 80–90 |

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

- Methodological Answer :

- NMR (¹H/¹³C) : Essential for confirming methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups. Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm), while methoxy signals resonate at δ ~3.8 ppm .

- IR Spectroscopy : Key peaks include C-S stretching (~700 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .

- LCMS/HPLC : LCMS ([M+H]+ ion tracking) and HPLC retention times (e.g., 1.64 minutes under SQD-FA05 conditions) validate purity and molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during derivative synthesis under varying pH conditions?

- Methodological Answer : Contradictions often arise from pH-sensitive intermediates. Strategies include:

- Systematic pH Screening : Test pH ranges (e.g., 7–12) to identify optimal conditions for nucleophilic attack or ester hydrolysis .

- Side-Product Analysis : Use HPLC-MS to detect byproducts (e.g., sulfoxides or disulfides) formed under acidic/basic conditions .

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to determine rate-limiting steps at different pH levels .